molecular formula C17H17F2N3O2 B2596719 (2,4-Difluorophenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2097896-24-5

(2,4-Difluorophenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2596719
CAS No.: 2097896-24-5
M. Wt: 333.339
InChI Key: AUCSAMRVPMSZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidinyl methanone derivative featuring a 2,4-difluorophenyl group and a 2-methylpyrimidin-4-yloxy substituent. Its structure combines a lipophilic aromatic system (2,4-difluorophenyl) with a heterocyclic pyrimidine moiety, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c1-11-20-7-4-16(21-11)24-13-5-8-22(9-6-13)17(23)14-3-2-12(18)10-15(14)19/h2-4,7,10,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCSAMRVPMSZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-Difluorophenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H17F2N3O\text{C}_{15}\text{H}_{17}\text{F}_2\text{N}_3\text{O}

It contains a difluorophenyl group, a piperidine ring, and a pyrimidine moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in critical biological processes, such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human breast cancer cells, indicating significant efficacy .
  • Neuroprotective Effects : The piperidine structure is often associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of piperidine derivatives similar to this compound. The results demonstrated that certain derivatives inhibited PARP activity and enhanced apoptosis in cancer cells. The compound exhibited an IC50 value of approximately 18 μM against breast cancer cell lines .

Case Study 2: Mechanistic Insights

In vitro assays revealed that the compound enhances cleavage of PARP1 and increases phosphorylation of H2AX, a marker for DNA damage response. This suggests that the compound's mechanism may involve inducing DNA damage and subsequent apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity Effect IC50 Value Reference
Anticancer (Breast Cancer)Inhibition of cell proliferation18 μM
PARP InhibitionEnhanced apoptosisNot specified
NeuroprotectionPotential protective effectsNot specifiedGeneral Knowledge

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : The compound is expected to have good oral bioavailability due to its moderate lipophilicity.
  • Metabolism : Metabolic pathways likely involve cytochrome P450 enzymes, which may produce active metabolites.
  • Excretion : Renal excretion is anticipated based on the molecular weight and structure.

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • Structural Similarity Metrics: Graph-based comparisons () and Tanimoto coefficients () can quantify similarities between the target compound and analogs. For example, the target likely shares high similarity with other piperidinyl methanones (e.g., Tc > 0.7 using MACCS fingerprints) but lower similarity with pyrazolo-pyrimidine derivatives .
  • Synthetic Strategies : ’s sulfonylation method (using Et3N and sulfonyl chlorides) could be adapted to modify the target compound’s piperidine ring, enabling diversification for SAR studies .

Q & A

Q. Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions to avoid hydrolysis of the methanone group .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.